molecular formula C17H22N2OS B5458192 3-[({1-[(3-methyl-2-thienyl)methyl]-3-piperidinyl}oxy)methyl]pyridine

3-[({1-[(3-methyl-2-thienyl)methyl]-3-piperidinyl}oxy)methyl]pyridine

Cat. No. B5458192
M. Wt: 302.4 g/mol
InChI Key: JAASAHDYKHAYHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[({1-[(3-methyl-2-thienyl)methyl]-3-piperidinyl}oxy)methyl]pyridine, also known as MT-45, is a synthetic opioid analgesic that was first developed in the 1960s. It has been classified as a Schedule I controlled substance in the United States due to its high potential for abuse and addiction. Despite its illegal status, MT-45 has been the subject of scientific research due to its potential therapeutic benefits.

Mechanism of Action

3-[({1-[(3-methyl-2-thienyl)methyl]-3-piperidinyl}oxy)methyl]pyridine acts as an agonist at the mu-opioid receptor, which is responsible for mediating pain relief and euphoria. It also has affinity for the delta-opioid receptor, which is involved in the modulation of mood and emotions. The activation of these receptors by 3-[({1-[(3-methyl-2-thienyl)methyl]-3-piperidinyl}oxy)methyl]pyridine leads to the release of endogenous opioids, such as enkephalins and endorphins, which further enhance its analgesic effects.
Biochemical and Physiological Effects:
3-[({1-[(3-methyl-2-thienyl)methyl]-3-piperidinyl}oxy)methyl]pyridine has been shown to produce dose-dependent analgesia in animal studies. It also produces other effects commonly associated with opioids, such as sedation, respiratory depression, and constipation. However, 3-[({1-[(3-methyl-2-thienyl)methyl]-3-piperidinyl}oxy)methyl]pyridine has been found to have a lower risk of respiratory depression compared to other opioids.

Advantages and Limitations for Lab Experiments

3-[({1-[(3-methyl-2-thienyl)methyl]-3-piperidinyl}oxy)methyl]pyridine has been used in animal studies to investigate its potential therapeutic benefits as an analgesic and as a treatment for opioid addiction. However, its illegal status and potential for abuse limit its use in clinical and preclinical research. Additionally, there is limited information available on its pharmacokinetics and pharmacodynamics, which may pose challenges in designing experiments and interpreting results.

Future Directions

Future research on 3-[({1-[(3-methyl-2-thienyl)methyl]-3-piperidinyl}oxy)methyl]pyridine should focus on its potential use as an analgesic and as a treatment for opioid addiction. This may involve investigating its pharmacokinetics and pharmacodynamics, as well as its safety and efficacy in humans. Additionally, further studies may be needed to determine the optimal dosage and route of administration for 3-[({1-[(3-methyl-2-thienyl)methyl]-3-piperidinyl}oxy)methyl]pyridine. Finally, research on the development of novel opioid analgesics with improved safety profiles may also be of interest.

Synthesis Methods

The synthesis of 3-[({1-[(3-methyl-2-thienyl)methyl]-3-piperidinyl}oxy)methyl]pyridine involves the reaction of 3-methyl-2-thiophenecarboxaldehyde with piperidine and pyridine-3-methanol in the presence of sodium borohydride. The resulting product is then purified using column chromatography.

Scientific Research Applications

3-[({1-[(3-methyl-2-thienyl)methyl]-3-piperidinyl}oxy)methyl]pyridine has been studied for its potential use as an analgesic and as a treatment for opioid addiction. It has been shown to have similar effects to other opioids, such as morphine and fentanyl, but with a lower risk of respiratory depression. Additionally, 3-[({1-[(3-methyl-2-thienyl)methyl]-3-piperidinyl}oxy)methyl]pyridine has been found to be effective in reducing withdrawal symptoms in opioid-dependent rats.

properties

IUPAC Name

3-[[1-[(3-methylthiophen-2-yl)methyl]piperidin-3-yl]oxymethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS/c1-14-6-9-21-17(14)12-19-8-3-5-16(11-19)20-13-15-4-2-7-18-10-15/h2,4,6-7,9-10,16H,3,5,8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAASAHDYKHAYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN2CCCC(C2)OCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.